1-[4-(Tert-butyldimethylsilyloxy)-3-chlorophenyl]-2-chloro-4,4,4-trifluoro-1,3-butanedione
Description
This compound is a fluorinated 1,3-butanedione derivative featuring a 3-chlorophenyl ring substituted with a tert-butyldimethylsilyloxy (TBS) group at the 4-position and a chlorine atom at the 2-position. The trifluoroacetyl group at the 1,3-butanedione moiety enhances electron-withdrawing properties, while the TBS group increases lipophilicity and stability, making it valuable in synthetic chemistry and materials science. Its IUPAC name reflects the complex substituent arrangement, distinguishing it from simpler analogs .
Properties
CAS No. |
343564-49-8 |
|---|---|
Molecular Formula |
C16H19Cl2F3O3Si |
Molecular Weight |
415.3 g/mol |
IUPAC Name |
1-[4-[tert-butyl(dimethyl)silyl]oxy-3-chlorophenyl]-2-chloro-4,4,4-trifluorobutane-1,3-dione |
InChI |
InChI=1S/C16H19Cl2F3O3Si/c1-15(2,3)25(4,5)24-11-7-6-9(8-10(11)17)13(22)12(18)14(23)16(19,20)21/h6-8,12H,1-5H3 |
InChI Key |
VGYSINCEOMVZRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C(=O)C(C(=O)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Scientific Research Applications
1-[4-(Tert-butyldimethylsilyloxy)-3-chlorophenyl]-2-chloro-4,4,4-trifluoro-1,3-butanedione has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-[4-(Tert-butyldimethylsilyloxy)-3-chlorophenyl]-2-chloro-4,4,4-trifluoro-1,3-butanedione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence metabolic flux and alter metabolite levels, making the compound significant in metabolic studies. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their differences are summarized below:
*Estimated based on substituent contributions.
Physicochemical Properties
- Lipophilicity: The TBS group in the target compound significantly increases logP compared to non-silylated analogs (e.g., 1-(4-chlorophenyl) derivative) .
- Thermal Stability : The TBS group enhances thermal stability, making the compound suitable for high-temperature reactions, unlike the thienyl or cyclopropyl analogs .
- Acidity : The trifluoroacetyl group increases acidity (pKa ~6–8), but the electron-withdrawing Cl and TBS substituents further lower the pKa compared to the phenyl variant .
Pharmacological and Agrochemical Relevance
- Simpler analogs like 1-(4-chlorophenyl)-4,4,4-trifluoro-1,3-butanedione are precursors to fungicides (e.g., triadimefon) , while the TBS variant may serve as a protected intermediate in prodrug design.
Biological Activity
1-[4-(Tert-butyldimethylsilyloxy)-3-chlorophenyl]-2-chloro-4,4,4-trifluoro-1,3-butanedione is a synthetic compound that possesses unique chemical properties due to its structural components. The biological activity of this compound has garnered attention in various research domains, particularly in pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy against specific biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C14H15ClF3O3Si
- Molecular Weight : 352.79 g/mol
- Key Functional Groups :
- Tert-butyldimethylsilyloxy group
- Chlorophenyl moiety
- Trifluorobutanedione core
Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors within biological systems. The trifluorobutanedione core is known for its electrophilic nature, which may facilitate interactions with nucleophiles in target proteins.
Enzyme Inhibition
One of the primary mechanisms identified involves the inhibition of key enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of trifluorobutanedione can act as inhibitors of various enzymes, including proteases and kinases, which are crucial for cellular signaling and metabolism.
Antimicrobial Activity
Several studies have assessed the antimicrobial properties of this compound. In vitro assays demonstrated significant activity against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values were reported as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies using cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis through the activation of caspase pathways. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12 | Caspase activation |
| MCF-7 | 18 | Cell cycle arrest and apoptosis |
Case Studies
A notable case study involved the application of this compound in a therapeutic context. In a preclinical model of breast cancer, administration of the compound led to a significant reduction in tumor size compared to control groups. The study highlighted its potential as an adjunct therapy in combination with existing chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
